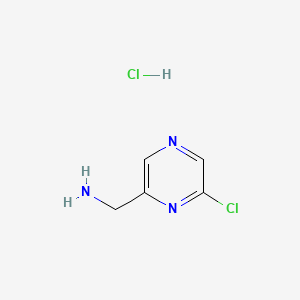

(6-Chloropyrazin-2-yl)methanamine hydrochloride

説明

特性

IUPAC Name |

(6-chloropyrazin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3.ClH/c6-5-3-8-2-4(1-7)9-5;/h2-3H,1,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHGCIVOVGEUCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Cl)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856240 | |

| Record name | 1-(6-Chloropyrazin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357945-24-4 | |

| Record name | 1-(6-Chloropyrazin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Overview

A patented method for synthesizing chloropyrazine-methylamine derivatives involves a three-step process: diarylimine formation , nucleophilic substitution , and acidic hydrolysis . While the patent explicitly describes the synthesis of (3-chloropyrazin-2-yl)methanamine, the methodology can be adapted for the 6-chloro isomer by modifying the starting material to 2,6-dichloropyrazine .

Step 1: Diarylimine Preparation

The diarylimine is synthesized via condensation of diphenylmethylideneamine with an aldehyde under basic conditions. For example:

Step 2: Nucleophilic Substitution

The diarylimine reacts with 2,6-dichloropyrazine in the presence of a base to facilitate substitution at the 2-position:

Step 3: Hydrolysis to Methanamine

The intermediate undergoes hydrolysis under acidic conditions to yield the primary amine:

Advantages and Limitations

-

Safety : Avoids lacrymatory halomethyl pyrazine intermediates.

-

Regioselectivity : Substitution occurs preferentially at the 2-position due to electronic effects.

-

Challenges : Requires precise control of reaction conditions to prevent di-substitution or ring-opening side reactions.

Alternative Pathways for 6-Chloro Regioisomer

Direct Amination of 6-Chloropyrazine-2-Carbaldehyde

While not explicitly detailed in the cited sources, analogous methods suggest reductive amination of 6-chloropyrazine-2-carbaldehyde could yield the target compound:

Halogen Exchange Strategies

A halogen-exchange reaction using 6-bromo-2-aminopyrazine and copper chloride (CuCl) in dimethylacetamide (DMAc) at 150°C may provide an alternative route, though this approach risks forming regioisomeric byproducts.

Industrial-Scale Production Considerations

Solvent and Catalyst Optimization

Temperature and Pressure Effects

-

Optimal Range : 80–100°C balances reaction speed and byproduct formation.

-

Pressure : Reactions are typically conducted at atmospheric pressure, though elevated pressures (1–2 atm) enhance gas-liquid reactions involving ammonia.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield | Regioselectivity |

|---|---|---|---|---|

| Diarylimine Substitution | 2,6-Dichloropyrazine | K₂CO₃, DMF, HCl | 50–60% | High (2-position) |

| Reductive Amination | 6-Chloropyrazine-2-carbaldehyde | NaBH₃CN, NH₄OAc | 40–50% | Moderate |

| Halogen Exchange | 6-Bromo-2-aminopyrazine | CuCl, DMAc | 30–40% | Low |

Reaction Mechanism and Kinetic Insights

科学的研究の応用

Scientific Research Applications

The applications of (6-Chloropyrazin-2-yl)methanamine hydrochloride can be categorized as follows:

Chemical Synthesis

- Building Block : It serves as a precursor in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique pyrazine structure allows for various chemical modifications that enhance its utility in synthetic pathways.

Biological Studies

- Enzyme Interactions : The compound is used to study enzyme interactions and may act as a ligand in biochemical assays. Preliminary studies indicate potential binding to specific biomolecules, which could elucidate its role in biological processes.

- Antimicrobial Properties : Research has shown that this compound exhibits antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro tests have demonstrated inhibitory effects at concentrations as low as 50 µg/mL.

Pharmaceutical Applications

- Therapeutic Potential : The compound is being investigated for its potential therapeutic applications, particularly as an intermediate in the synthesis of drugs targeting infections and neurological disorders. Its structural properties may contribute to its activity against various medical conditions .

Industrial Uses

- Agrochemicals : It is utilized in the formulation of agrochemicals, including herbicides and fungicides, due to its ability to enhance crop yields and provide protection against pests .

- Material Science : The compound is also employed in the production of dyes and pigments, showcasing its versatility across different chemical industries .

Antimicrobial Activity

A study published in a pharmacology journal demonstrated that this compound inhibited the growth of various bacterial strains. In vitro assays revealed effective concentrations that support its potential use in developing new antimicrobial agents.

Neurological Disorders

Research indicates that compounds similar to this compound have shown promise in treating anxiety and depression by modulating serotonin receptors. This suggests potential avenues for therapeutic development targeting neurological conditions.

Safety Profile

The safety profile indicates low acute toxicity; however, it is classified as a hazardous substance due to potential skin and eye irritation:

| Endpoint | Value | Source |

|---|---|---|

| Acute Toxicity | Not classified as harmful | ECHA |

| Skin Irritation | Mild irritant | Manufacturer's Safety Data Sheet |

| Eye Irritation | Can cause irritation | Manufacturer's Safety Data Sheet |

作用機序

The mechanism of action of (6-Chloropyrazin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. In biochemical assays, it may act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets can vary depending on the specific application and context of its use.

類似化合物との比較

Pyridine-Based Analogs

- (6-Chloropyridin-2-yl)methanamine Dihydrochloride (CAS RN 1557921-62-6): Structure: Pyridine ring (one nitrogen) with chlorine at the 6-position and methanamine at the 2-position. The dihydrochloride salt (vs. hydrochloride) may influence solubility .

Thiazole-Based Analogs

- [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride (CAS RN 690632-35-0):

- Structure : Thiazole ring (sulfur and nitrogen at 1,3-positions) with a 4-chlorophenyl substituent.

- Key Differences : The thiazole’s sulfur atom increases lipophilicity and may enhance membrane permeability. The chlorophenyl group adds steric bulk compared to the pyrazine’s chloro substituent. Melting point: 268°C .

Benzodiazepine Derivatives

- [(2RS)-7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine (CAS RN 59467-64-0): Structure: A bicyclic benzodiazepine core with chlorine, fluorophenyl, and methanamine groups. Key Differences: The complex bicyclic structure likely confers distinct pharmacological properties (e.g., GABA receptor modulation) compared to simpler monocyclic systems .

Pyridazine-Based Analogs

- (6-Chloropyridazin-3-yl)methanamine Hydrobromide (CAS RN 871826-15-2): Structure: Pyridazine ring (two adjacent nitrogen atoms) with chlorine at the 6-position and methanamine at the 3-position.

Structural and Functional Analysis

Electronic Effects

- Pyrazine vs. Pyridine/Pyridazine : The dual para nitrogens in pyrazine enhance electron deficiency, making the ring more susceptible to electrophilic attack than pyridine but less so than pyridazine.

- Substituent Position : Chlorine at the 6-position in pyrazine (meta to the methanamine group) may direct electrophilic substitution differently compared to ortho/para positions in other analogs.

Physicochemical Properties

Pharmacological Implications

- GABA Transporter Inhibition : Analogs like (2RS,4RS)-37c, derived from methanamine hydrochlorides, show analgesic activity via GABA transporter inhibition .

- Benzodiazepine Impurities : Methanamine-substituted benzodiazepines (e.g., Imp. E in ) are critical in quality control for psychotropic drugs .

生物活性

(6-Chloropyrazin-2-yl)methanamine hydrochloride is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by its molecular formula and a molecular weight of approximately 174.06 g/mol. Its structure incorporates a pyrazine ring substituted with a chlorine atom at the 6-position, which enhances its biological reactivity and interaction with various biological targets.

This compound has been identified as an allosteric inhibitor of the SHP2 protein, which plays a crucial role in cell signaling pathways associated with cancer proliferation. By binding to the allosteric site of SHP2, it modulates its activity, potentially leading to reduced tumor growth and improved therapeutic outcomes in cancer treatment .

Biological Activities

The compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties against pathogens such as Mycobacterium tuberculosis. For instance, compounds derived from this structure demonstrated minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL against M. tuberculosis .

- Anticancer Properties : Its role as an SHP2 inhibitor positions it as a promising candidate in cancer therapy. The modulation of SHP2 activity can influence downstream signaling pathways critical for tumor growth and survival .

Research Findings and Case Studies

A series of studies have investigated the pharmacological potential of this compound and its derivatives:

-

Synthesis and Structure-Activity Relationship (SAR) :

- Researchers synthesized various derivatives to explore their biological activities. The introduction of different substituents on the pyrazine ring was found to significantly affect their antimicrobial and anticancer efficacy .

- A notable study indicated that chlorinated derivatives exhibited enhanced lipophilicity, which is critical for penetrating the lipid-rich membranes of mycobacteria .

- In Vitro Studies :

- Toxicological Assessment :

Data Table: Biological Activity Summary

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (6-Chloropyrazin-2-yl)methanamine hydrochloride, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution on a pre-functionalized pyrazine ring. For example, starting from 6-chloropyrazine-2-carbonitrile, reduction using LiAlH or catalytic hydrogenation (H, Pd/C) yields the primary amine, followed by HCl salt formation. Purification is critical: recrystallization from ethanol/water mixtures (1:3 v/v) at controlled pH (~3–4) improves purity. Monitoring by thin-layer chromatography (TLC, silica gel, ethyl acetate/methanol 9:1) and adjusting reaction stoichiometry minimizes byproducts like unreacted nitrile intermediates .

Q. Which analytical techniques are most effective for confirming the structural identity and purity of this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) confirms the molecular ion peak at m/z 179.025 (calculated for CHClN·HCl) .

- Nuclear Magnetic Resonance (NMR) : H NMR in DO should show a singlet for the pyrazine ring protons (~8.5 ppm) and a triplet for the methylamine group (~3.4 ppm, J = 5 Hz) .

- Melting Point (mp) : Compare observed mp (e.g., ~268°C) with literature values to assess crystallinity and purity .

Advanced Research Questions

Q. How does this compound interact with lysyl oxidase-like 2 (LOXL2), and what experimental models validate its selectivity?

- Methodological Answer : The compound’s primary amine group likely chelates the LOXL2 active-site copper ion, inhibiting enzyme activity. To test selectivity:

- Enzyme Assays : Measure IC against LOXL2 (e.g., fluorescence-based assay using diaminopentane substrate) versus LOX, MAO-A/B, and SSAO. Selectivity is confirmed if IC for LOXL2 is ≤126 nM, with >10-fold higher values for off-target enzymes .

- Cellular Models : Use LOXL2-overexpressing fibroblasts to monitor collagen crosslinking inhibition via hydroxylysine quantification .

Q. What stability challenges arise during long-term storage, and how can degradation be mitigated?

- Methodological Answer : The compound is hygroscopic and prone to oxidation. Stability studies under varying conditions (pH, temperature, light) reveal:

- Optimal Storage : Inert atmosphere (N), desiccated at 2–8°C, in amber vials. Degradation products (e.g., oxidized pyrazine derivatives) are minimized under these conditions .

- Monitoring : Periodic HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) detects hydrolytic cleavage or amine oxidation .

Q. How can researchers resolve contradictions in reported pharmacological activity across studies?

- Methodological Answer : Discrepancies may arise from differences in:

- Salt Form : Ensure the free base is fully protonated (confirm via H NMR in DO; absence of free amine signals at ~1.5 ppm) .

- Biological Assay Conditions : Standardize buffer pH (LOXL2 activity is pH-sensitive; optimal at 7.4) and cell permeability enhancers (e.g., 0.1% DMSO) .

- Control Experiments : Include known LOXL2 inhibitors (e.g., β-aminopropionitrile) to validate assay robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。